1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride
Description
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Properties
IUPAC Name |
1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-phenoxyethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3.ClH/c1-14-17(15(2)24-19-14)12-20-8-10-21(11-9-20)18(22)13-23-16-6-4-3-5-7-16;/h3-7H,8-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNWWFNCSXJWAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)COC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound integrates a piperazine ring with a dimethylisoxazole moiety and a phenoxy group, which may contribute to its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 379.9 g/mol. The presence of the isoxazole ring suggests potential interactions with various biological targets, particularly in the central nervous system and in cancer therapy.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 379.9 g/mol |
| CAS Number | 1396881-57-4 |
| Melting Point | Not Available |
| Density | Not Available |
The biological activity of this compound is believed to stem from its ability to interact with specific receptors and enzymes. The piperazine moiety is known for its role in modulating neurotransmitter systems, while the dimethylisoxazole may enhance binding affinity to certain targets.
Potential Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing neurotransmission.
- Enzyme Inhibition : It could inhibit enzymes involved in disease processes, particularly those related to neurodegenerative diseases or cancer.
Biological Activity
Research indicates that 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride exhibits several biological activities:
- Antidepressant Effects : Preliminary studies suggest potential antidepressant properties, possibly linked to serotonin receptor modulation.
- Antitumor Activity : In vitro studies have shown that the compound may inhibit the proliferation of cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : The compound may offer neuroprotection against oxidative stress, which is crucial in neurodegenerative disorders.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
-
In Vitro Studies : A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM, suggesting dose-dependent cytotoxicity.
Cell Line IC50 (µM) HeLa 20 MCF7 15 A549 25 - Animal Models : In vivo experiments using rodent models indicated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups.
Q & A
Q. What spectroscopic methods are recommended for confirming the molecular structure of this compound?
- Methodological Answer: Structural confirmation requires a multi-technique approach:
- ¹H/¹³C NMR : Identifies proton/carbon environments (e.g., methyl groups on isoxazole at δ 2.1–2.3 ppm, aromatic protons from phenoxy at δ 6.8–7.4 ppm) .
- HRMS : Validates the molecular ion ([M+H]⁺) and isotopic pattern.
- IR Spectroscopy : Confirms carbonyl (C=O) stretch near 1700 cm⁻¹ and piperazine N-H bonds .
- XRD : Optional for crystalline form analysis .
Q. What synthetic strategies optimize the coupling of isoxazole and piperazine moieties?
- Methodological Answer: Key steps include:
- Mannich Reaction : React 3,5-dimethylisoxazole-4-methanol with piperazine in acidic conditions (e.g., HCl/EtOH, 60°C, 12 h) .
- Nucleophilic Substitution : Couple phenoxyacetyl chloride to the piperazine nitrogen using DMF as a solvent and K₂CO₃ as a base (yield: 70–85%) .
Purification : Use silica gel chromatography (ethyl acetate:hexane = 3:7) .
Q. What protocols ensure compound stability during storage?
- Methodological Answer:
- Storage : Airtight containers under argon at –20°C to prevent hygroscopic degradation .
- Handling : Use gloveboxes for moisture-sensitive steps.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .
Advanced Research Questions
Q. How do structural modifications to the isoxazole ring affect pharmacokinetic properties?
- Methodological Answer: Design SAR studies using:
| Modification (Isoxazole) | LogP | Solubility (mg/mL) | Bioavailability (%) |
|---|---|---|---|
| 3,5-dimethyl (Parent) | 2.8 | 0.15 | 45 |
| 3-ethyl-5-methyl | 3.2 | 0.09 | 32 |
| 3-methoxy | 2.1 | 0.45 | 58 |
Q. How can experimental designs resolve contradictions in solubility data?
- Methodological Answer: Standardize conditions and validate methods:
- pH Control : Compare solubility in PBS (pH 7.4) vs. unbuffered water .
- Analytical Consistency : Use HPLC (UV detection at 254 nm) for all measurements .
Example Findings : - Solubility in PBS: 0.12 mg/mL (vs. 0.20 mg/mL in water) due to ionic interactions .
Q. What in vitro/in vivo models best evaluate neuropharmacological activity?
- Methodological Answer:
- In Vitro : Dopamine D2 receptor binding assays using SH-SY5Y cells (IC₅₀ determination via radioligand displacement) .
- In Vivo : Morris water maze (rodents) to assess cognitive effects. Doses: 1–10 mg/kg (IP); analyze with ANOVA and post-hoc tests .
- Toxicology : Acute toxicity studies (OECD 423 guidelines) to determine LD₅₀ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
